2-(4-Methoxyphenoxy)propanoic acid (PMP) is an organic compound found naturally in roasted Arabica coffee beans [, ]. It is authorized as a flavoring agent [, ] and has gained significant attention in food science research due to its ability to selectively inhibit sweetness perception. PMP exists as two enantiomers due to the chiral center at the second carbon atom.
PMP acts as a selective competitive inhibitor of sweet taste []. Research suggests that it may interact with sweet taste receptors, potentially by binding to them and blocking the binding of sweet molecules []. This interaction hinders the typical sweet taste transduction pathway, leading to reduced sweetness perception. Additionally, pre-rinsing with PMP has shown both inhibitory and enhancing effects on sweetness, indicating a possible sensitization of sweetener receptors upon exposure [].
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